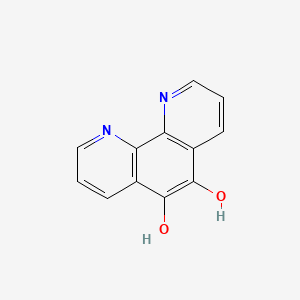

1,10-Phenanthroline-5,6-diol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

54258-43-4 |

|---|---|

Molekularformel |

C12H8N2O2 |

Molekulargewicht |

212.20 g/mol |

IUPAC-Name |

1,10-phenanthroline-5,6-diol |

InChI |

InChI=1S/C12H8N2O2/c15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10/h1-6,15-16H |

InChI-Schlüssel |

JDVMJFIBTWIYJX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C3=C(C=CC=N3)C(=C2O)O)N=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,10 Phenanthroline 5,6 Diol

Established Synthetic Pathways to 1,10-Phenanthroline-5,6-diol

The primary and most well-documented method for synthesizing this compound involves the chemical reduction of its dione (B5365651) precursor.

Chemical Reduction of 1,10-Phenanthroline-5,6-dione (B1662461) to this compound

The conversion of 1,10-Phenanthroline-5,6-dione to this compound is a standard reduction reaction. A common and efficient method involves the use of hydrazine (B178648) sulfate (B86663) in an aqueous medium. In a typical procedure, 1,10-Phenanthroline-5,6-dione is treated with hydrazine sulfate in water and heated. The reaction proceeds with a vigorous evolution of gas, and upon cooling, the desired this compound is obtained as a solid. yildiz.edu.tr This method is favored for its relatively high yield, reported to be around 83%. yildiz.edu.tr

The precursor, 1,10-Phenanthroline-5,6-dione, is itself synthesized from 1,10-phenanthroline (B135089) through an oxidation reaction using a mixture of nitric and sulfuric acids. wikipedia.org This process involves the initial nitration of the phenanthroline core to form 5-nitro-1,10-phenanthroline (B1664666) as an intermediate, which is then further oxidized to the dione. wikipedia.org

Interactive Table 1: Synthesis of this compound via Reduction

| Precursor | Reagent | Solvent | Reaction Condition | Yield |

|---|---|---|---|---|

| 1,10-Phenanthroline-5,6-dione | Hydrazine sulfate | Water | Boiling water bath | 83% yildiz.edu.tr |

Alternative Synthetic Routes to this compound

While the reduction of 1,10-Phenanthroline-5,6-dione is the most established route, other methods have been explored. The electrochemical reduction of 1,10-phenanthroline-5,6-dione is another viable pathway. researchgate.net However, in aqueous solutions with a pH greater than 3.6, this process can be chemically irreversible due to the formation of the insoluble diol product, which detaches from the electrode surface and prevents re-oxidation. researchgate.net Adsorbing the dione onto carbon nanotubes can circumvent this issue, allowing for reversible electrochemical behavior over a wider pH range. researchgate.net

Derivatization Strategies of 1,10-Phenanthroline-5,6-dione for Novel Phenanthroline Compounds

The rich chemistry of the 1,10-phenanthroline framework, particularly the reactivity at the C5 and C6 positions, allows for extensive derivatization, leading to a diverse range of novel compounds and materials.

Functionalization at C5 and C6 Positions of the Phenanthroline Core

The 5- and 6-positions of the 1,10-phenanthroline core are particularly susceptible to chemical modification. nih.govuvic.ca The presence of the dione functionality in 1,10-Phenanthroline-5,6-dione provides a versatile handle for introducing various functional groups.

Condensation reactions of 1,10-Phenanthroline-5,6-dione with diamines are a common strategy to create extended π-systems, such as quinoxalines. wikipedia.org Furthermore, the dione can react with amino acid esters, leading to the formation of phenanthroline–oxazine and pyrido-phenanthrolin-7-one products. researchgate.net The nature of the resulting product can be influenced by the electronic properties of substituents on the reacting partner. researchgate.net

The reduction of 1,10-phenanthroline-5,6-dione can also lead to the formation of a semiquinone radical anion, which has been isolated and used in coordination chemistry with rare earth metals. rsc.orgrsc.org This highlights the redox activity of the C5-C6 diketone unit and its potential for creating interesting electronic and magnetic materials. researchgate.netresearchgate.net

Interactive Table 2: Examples of Functionalization Reactions at C5 and C6 Positions

| Reactant | Reagent | Product Type |

|---|---|---|

| 1,10-Phenanthroline-5,6-dione | Diamines | Quinoxalines wikipedia.org |

| 1,10-Phenanthroline-5,6-dione | L-phenylalanine alkyl esters | Phenanthroline–oxazine and pyrido-phenanthrolin-7-one researchgate.net |

| 1,10-Phenanthroline-5,6-dione | CoCpR₂ | Semiquinone radical anion rsc.org |

Polymerization Approaches Involving Phenanthroline Moieties and Derivatives

The rigid and planar structure of the phenanthroline unit makes it an excellent building block for the construction of π-conjugated polymers. These polymers are of interest for their potential applications in organic electronics and as photocatalysts.

One approach involves the synthesis of poly(1,10-phenanthroline-3,8-diyl) and its derivatives through organometallic polycondensation using a zerovalent nickel complex. acs.orgresearchgate.net By introducing alkoxy groups at the 5- and 6-positions of the phenanthroline monomer, the solubility and processing properties of the resulting polymers can be tailored. acs.org These polymers exhibit interesting optical and electrochemical properties, including dichroism and susceptibility to n-doping. acs.orgresearchgate.net

More recently, phenanthroline derivatives have been incorporated into donor-acceptor type organic photocatalysts for use in photoinduced electron/energy transfer reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. acs.orgresearchgate.net For instance, pyrazino[2,3-f] yildiz.edu.trgoogle.comphenanthroline-based structures have been designed and synthesized, demonstrating efficient control over polymerization processes under visible light irradiation. acs.org The ability to modify the photophysical and electrochemical properties of these catalysts through the introduction of various substituent groups on the phenanthroline core is a key advantage of this approach. acs.org

Coordination Chemistry of 1,10 Phenanthroline 5,6 Diol and Its Derivatives

Ligand Properties and Chelation Modes of 1,10-Phenanthroline-5,6-diol and its Dione (B5365651) Analogues

1,10-Phenanthroline-5,6-dione (B1662461) (often abbreviated as phendione or pdon) is a derivative of 1,10-phenanthroline (B135089) and is characterized by its bifunctional nature. frontiersin.orgresearchgate.net It possesses two distinct coordination sites: a diimine site with two nitrogen atoms, ideal for chelating transition metals, and an o-quinone site with two oxygen atoms, which confers redox activity. frontiersin.orgresearchgate.netresearchgate.net This dual functionality makes phendione an exceptionally versatile ligand for assembling metal-organic materials and polynuclear complexes. researchgate.netexlibrisgroup.com

The chelation behavior of phendione is highly dependent on the nature of the metal ion. Typically, later transition metals tend to coordinate to the diiminic nitrogen atoms. researchgate.net In contrast, early transition metals or low-valent metal complexes can react oxidatively with the ligand, leading to coordination at the dioxolene (oxygen) site. researchgate.netexlibrisgroup.com This selective reactivity allows for the stepwise synthesis of complex homo- and heterometallic structures. exlibrisgroup.com The reduced form, this compound (phendiol), features a catechol-like O,O' coordination site. maynoothuniversity.ie The coordination of metal cations or protons to the nitrogen sites can induce the hydration of the carbonyl groups in the dione form. acs.orgacs.org

Synthesis and Characterization of Transition Metal Complexes with this compound and 1,10-Phenanthroline-5,6-dione

The synthesis of metal complexes using these ligands is versatile. The starting material, 1,10-phenanthroline-5,6-dione, is typically prepared through the oxidation of 1,10-phenanthroline. wikipedia.org Its reduced analogue, this compound, can be synthesized from the dione via reduction with reagents like hydrazine (B178648) sulfate (B86663). yildiz.edu.tr Metal complexes are then generally formed through direct reaction of the appropriate ligand with a metal salt or precursor in a suitable solvent. capes.gov.brmdpi.com For instance, mixed-ligand iron(II) complexes have been prepared from iron(II) sulfate heptahydrate and a mixture of phenanthroline and phendione ligands. tandfonline.com

The resulting complexes are routinely characterized by a suite of analytical techniques. These include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) for proton (¹H) and phosphorus (³¹P) nuclei, ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their composition and structure. yildiz.edu.trtandfonline.comresearchgate.net

The bifunctional nature of 1,10-phenanthroline-5,6-dione makes it an ideal building block for the controlled synthesis of both homometallic (containing one type of metal) and heterometallic (containing different metals) polynuclear complexes. exlibrisgroup.comcapes.gov.br The synthetic strategy often involves a stepwise approach where one coordination site of the ligand is first occupied by a metal ion, leaving the second site available to bind another metal center. capes.gov.br

This methodology allows for the creation of intricate molecular architectures. For example, a homometallic tris-chelate complex can be formed where a central metal is coordinated by the oxygen atoms of three phendione ligands; these complexes can then serve as larger ligands, using their free diimine sites to coordinate additional metal fragments, resulting in tetrametallic species. researchgate.netcapes.gov.br Similarly, bimetallic derivatives can be synthesized where one metal is bound to the O,O' site and a second metal binds to the N,N' site of the same ligand. capes.gov.br This controlled growth of coordination compounds has led to the preparation of complex derivatives, including heptametallic cationic complexes. capes.gov.br

Research has demonstrated the synthesis of complexes with early transition metals from Groups 4 and 5. Specifically, 1,10-phenanthroline-5,6-dione reacts with low-valent titanium and vanadium precursors, such as Ti(η⁶-toluene)₂ and V(η⁶-mesitylene)₂, to yield coordination compounds with the general formula M(O,O′−C₁₂H₆N₂O₂)₃, where M is Ti or V. researchgate.netcapes.gov.br In these instances, the metals coordinate to the dioxolene (oxygen) site of the ligand. capes.gov.br

Furthermore, these initial complexes can be used to build larger heterometallic structures. For example, the vanadium complex V(O,O′−C₁₂H₆N₂O₂)₃ can react with TiCl₄ to form the tetrametallic species V(O,O′−C₁₂H₆N₂O₂−N,N′)₃(TiCl₄)₃. researchgate.netcapes.gov.br Bimetallic complexes have also been prepared, such as TiCp₂(O,O′−C₁₂H₆N₂O₂−N,N′)TiCl₂ and VCp₂(O,O′−C₁₂H₆N₂O₂−N,N′)TiCl₂, which can be further functionalized to create trimetallic and even more complex systems. capes.gov.br

A wide variety of complexes have been synthesized using later transition metals, which typically favor coordination at the diimine site of the phendione ligand. researchgate.net

Ruthenium: Numerous Ru(II) complexes have been developed, including arene-ruthenium derivatives with the general formula [(η⁶-arene)Ru(L)Cl][X], where L is phendione. mdpi.comnih.gov Aqua-ruthenium complexes have been studied to understand their acid-base and redox behaviors in aqueous solutions. rsc.org The tris-chelated complex, [Ru(pdon)₃]²⁺, is also well-documented. rsc.orgresearchgate.net

Copper: Copper(II) complexes such as [Cu(phendione)₃]²⁺ have been synthesized and studied. researchgate.net In some cases, copper ions are linked by phendione ligands to form one-dimensional chains within Keggin-based hybrid compounds. tandfonline.com

Iron: Iron(II) readily forms the tris-chelate complex salt [Fe(N,N′−C₁₂H₆N₂O₂)₃][PF₆]₂, where the metal coordinates to the diimine sites. researchgate.netcapes.gov.br Mixed-ligand complexes containing both phenanthroline and phendione have also been prepared and separated. tandfonline.com

Silver: Silver(I) has been shown to form coordination polymers with phendione. tandfonline.com Depending on the counter-ion, the resulting structures can be one-dimensional chains, as in [Ag₂(pdon)₂(ClO₄)₂], or two-dimensional networks linked by hydrogen bonds, as seen in Ag(pdon)₂. tandfonline.com

Manganese: A discrete manganese complex, [Mn₂(H₂O)₂(pdon)₄Cl][PMo₁₂O₄₀]·2H₂O, has been synthesized where the phendione ligand acts in a single chelating mode. tandfonline.com A neutral mononuclear Mn(II) complex has also been reported. researchgate.net

Platinum and Others: Metal complexes of phendione with Pt(II), as well as Co(II/III), Ni(II), and others, have been synthesized and characterized. researchgate.netacs.orgmdpi.com

Table 1: Examples of Transition Metal Complexes with 1,10-Phenanthroline-5,6-dione (pdon)

| Metal | Ligand/Form | Complex Formula | Coordination Site | Reference(s) |

|---|---|---|---|---|

| Titanium (Ti) | phendione | Ti(O,O′−pdon)₃ | O,O' (Dioxolene) | capes.gov.br, researchgate.net |

| Vanadium (V) | phendione | V(O,O′−pdon)₃ | O,O' (Dioxolene) | capes.gov.br, researchgate.net |

| Ruthenium (Ru) | phendione | [(η⁶-p-cymene)Ru(pdon)Cl]⁺ | N,N' (Diimine) | mdpi.com, nih.gov |

| Ruthenium (Ru) | phendione | [Ru(pdon)₃]²⁺ | N,N' (Diimine) | rsc.org, researchgate.net |

| Copper (Cu) | phendione | [Cu(phendione)₃]²⁺ | N,N' (Diimine) | researchgate.net |

| Iron (Fe) | phendione | [Fe(pdon)₃]²⁺ | N,N' (Diimine) | capes.gov.br, researchgate.net |

| Silver (Ag) | phendione | [Ag₂(pdon)₂(ClO₄)₂] | N,N' and O | tandfonline.com |

| Manganese (Mn) | phendione | [Mn₂(H₂O)₂(pdon)₄Cl]⁺ | N,N' (Diimine) | tandfonline.com |

New spirocyclic phosphazene derivatives have been created using this compound as a precursor. yildiz.edu.trresearchgate.net These compounds are synthesized through the reaction of this compound with hexachlorocyclotriphosphazatriene under appropriate conditions. yildiz.edu.trresearchgate.net The resulting spirocyclic phosphazene ligand, which incorporates the phenanthroline moiety, can then be used to form metal complexes. yildiz.edu.tr For example, a Ru(II) complex of this novel phosphazene ligand has been successfully prepared and characterized using FTIR, ¹H NMR, ³¹P NMR, UV-Vis spectroscopy, and mass spectrometry. yildiz.edu.tr

Structural Elucidation of this compound Metal Complexes

For example, X-ray crystallography of two different silver(I) complexes with 1,10-phenanthroline-5,6-dione revealed distinct architectures based on the counter-anion used. tandfonline.com The complex [Ag₂(pdon)₂(ClO₄)₂] was found to have a one-dimensional (1D) chain structure where the silver(I) center is bridged by the ligand through two nitrogen atoms and one oxygen atom. tandfonline.com In contrast, the complex Ag(pdon)₂ showed that the silver(I) ion is chelated by two ligands via four nitrogen atoms, with the individual units forming a two-dimensional (2D) network through intermolecular hydrogen bonds. tandfonline.com Similarly, the crystal structures of several cobalt complexes have been determined, providing insights into their geometry and the effects of different ligands and counter-ions on the final structure. chalmers.se In another study, the condensation reaction of the dione with N,N'-bis(2-aminophenyl)ethylenediamine was shown by X-ray analysis to produce a complex, non-planar, chiral tetracyclic structure. arkat-usa.org

X-ray Diffraction Studies for Molecular and Crystal Structures

A notable example is the structural characterization of a cobalt complex, di(N,N'-1,10-phenanthroline-5,6-diol)(N,N'-1,10-phenanthroline-5,6-dione)cobalt(III) bromide hexahydrate. chalmers.se This complex showcases the ligand in both its oxidized (dione) and reduced (diol) forms, providing a unique opportunity for direct comparison within the same crystal lattice.

In a different study, the crystal structure of a ruthenium(II) complex, cis,trans-dicarbonyldichlorido(1,10-phenanthroline-5,6-dione-κ²N,N′)ruthenium(II), was determined. iucr.org The Ru(II) center adopts a distorted octahedral geometry. iucr.org In the coordinated 1,10-phenanthroline-5,6-dione ligand, the C=O bond length is 1.239(5) Å and the C-C bond length within the diketone moiety is 1.537(5) Å, which are typical values for such groups. iucr.org The crystal packing is stabilized by C-H···Cl and C-H···O hydrogen bonds, forming a three-dimensional supramolecular network. iucr.org

The structure of a silver(I) complex with 1,10-phenanthroline-5,6-dione, [Ag(1,10-phenanthroline-5,6-dione)₂]NO₃, has also been elucidated. mdpi.com The cationic complex exhibits a distorted tetrahedral geometry around the silver ion. mdpi.com The presence of water and methanol (B129727) molecules in the crystal lattice of a similar complex highlights the role of solvent in the crystal packing. mdpi.com

The hydration of the dione ligand to form the geminal diol has been observed in the solid state. For instance, the hydration of a platinum(II) complex with 1,10-phenanthroline-5,6-dione has been proposed to occur, leading to an equilibrium between the dione, the hydrated, and the double-hydrated forms. mdpi.com This transformation is significant as the hydrated form is suggested to be the biologically active species in some cases. mdpi.com

Table 1: Selected Crystallographic Data for Metal Complexes of 1,10-Phenanthroline Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| cis,trans-[RuCl₂(C₁₂H₆N₂O₂)(CO)₂] | Orthorhombic | Pbcn | C=O: 1.239(5), C-C (diketone): 1.537(5) | iucr.org |

| [Ag(1,10-phenanthroline-5,6-dione)₂]NO₃·H₂O·MeOH | Triclinic | P1 | Ag-N bond lengths provided in the reference | mdpi.com |

| di(N,N'-1,10-phenanthroline-5,6-diol)(N,N'-1,10-phenanthroline-5,6-dione)cobalt(III) bromide hexahydrate | - | - | Data for this mixed-ligand complex is available in the literature, confirming the presence of both diol and dione forms. | chalmers.se |

Note: The table presents a summary of available data. For complete crystallographic information, please refer to the cited literature.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible, Mass Spectrometry, Fluorescence)

A suite of spectroscopic techniques is routinely employed to characterize this compound and its metal complexes, providing a comprehensive understanding of their electronic and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure of these complexes in solution. ¹H NMR spectra of ruthenium(II) complexes of 1,10-phenanthroline-5,6-dione have been reported. iucr.org For a platinum(II) complex, the ¹H NMR spectrum in CD₂Cl₂ showed signals at δ 8.87 (dd, J = 7.9, 1.5, 2H), 8.63 (dd, J = 5.5, 1.5 Hz, 2H), and 7.82 (dd, J = 7.9, 5.5, 2H). mdpi.com NMR studies have also been instrumental in investigating the hydration of the dione ligand to the diol form in solution. chalmers.sersc.org For instance, the equilibrium constant for the hydration of [Ru(phen)₂(pdn)]²⁺ in acetonitrile (B52724) was determined to be 0.0253 using NMR. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the vibrational modes of the ligands and their complexes. The IR spectrum of this compound shows characteristic peaks at 3095 cm⁻¹ (Ar-C-H), 1626 cm⁻¹ (C=N), and 1576, 738 cm⁻¹ (Ar-C-H). yildiz.edu.tr For the precursor, 1,10-phenanthroline-5,6-dione, a strong C=O stretching vibration is observed at 1702 cm⁻¹. yildiz.edu.tr Upon complexation, shifts in the vibrational frequencies of the ligand are observed. For example, in a phosphazene ligand derived from the diol, the C=N stretching band appears at 1616 cm⁻¹, which shifts to approximately 1602 cm⁻¹ in its Ru(II) complex, indicating coordination of the nitrogen atom to the metal ion. yildiz.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions in these molecules. 1,10-phenanthroline and its derivatives typically exhibit π → π* and n → π* transitions. chemrj.org Metal complexes of this compound and its dione analogue often display intense metal-to-ligand charge transfer (MLCT) bands in the visible region. researchgate.net For example, a Cu(I) complex with 1,10-phenanthroline-5,6-dione showed an MLCT band at 405 nm. researchgate.net The UV-Vis spectra of Cu(II) and Fe(II) complexes with this compound have been shown to have increased light absorption in the 400-700 nm range. researchgate.net A ruthenium complex with a phosphazene ligand derived from the diol exhibits a low-energy band at approximately 260-330 nm, which is red-shifted compared to the free ligand. yildiz.edu.tr

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and confirming the composition of these compounds. The FAB (+) mass spectrum of this compound shows a molecular ion peak at m/z 213 [M+H]⁺. yildiz.edu.tr Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize mixed-ligand Fe(II) complexes containing 1,10-phenanthroline-5,6-dione. tandfonline.com

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the emissive properties of these molecules. While 1,10-phenanthroline itself is weakly fluorescent, its derivatives and complexes can exhibit significant luminescence. rsc.org A fascinating property of ruthenium(II) complexes with 1,10-phenanthroline-5,6-dione is the "turn on" fluorescence upon hydration to the geminal diol. rsc.org The formation of the diol eliminates a non-radiative decay pathway associated with the quinone group, leading to fluorescence at around 605 nm from a ³MLCT state. rsc.org This property has been exploited for the detection of water in aprotic solvents. rsc.org The fluorescence of a phosphazene ligand derived from this compound and its Ru(II) complex has also been investigated. yildiz.edu.tr

Table 2: Summary of Spectroscopic Data for this compound and its Derivatives

| Spectroscopic Technique | Compound/Complex | Key Findings | Reference |

| NMR | [Pt(C₆F₅)₂(1,10-phenanthroline-5,6-dione)] | ¹H NMR (CD₂Cl₂): δ 8.87, 8.63, 7.82 | mdpi.com |

| [Ru(phen)₂(1,10-phenanthroline-5,6-dione)]²⁺ | Used to determine the equilibrium constant for hydration. | rsc.org | |

| FTIR | This compound | ν(cm⁻¹): 3095 (Ar-C-H), 1626 (C=N) | yildiz.edu.tr |

| 1,10-Phenanthroline-5,6-dione | ν(cm⁻¹): 1702 (C=O) | yildiz.edu.tr | |

| UV-Vis | [Cu(I)(2,9-dmp)(phen-dione)]PF₆ | MLCT band at 405 nm. | researchgate.net |

| Ru(II) complex of a phosphazene-diol ligand | Low-energy band at ~260-330 nm. | yildiz.edu.tr | |

| Mass Spectrometry | This compound | FAB (+): m/z 213 [M+H]⁺ | yildiz.edu.tr |

| Fluorescence | [Ru(phen)₂(1,10-phenanthroline-5,6-dione)]²⁺ (hydrated) | "Turn on" fluorescence at 605 nm upon formation of the diol. | rsc.org |

Electrochemical Behavior and Sensing Applications of 1,10 Phenanthroline 5,6 Diol Systems

Redox Mechanisms and Electrochemical Characterization of the 1,10-Phenanthroline-5,6-dione (B1662461)/1,10-Phenanthroline-5,6-diol Couple

The 1,10-phenanthroline-5,6-dione/1,10-phenanthroline-5,6-diol (pdon/pdol) system is a redox-active couple whose electrochemical behavior is central to its application in sensing. The core of its function lies in the reversible two-electron, two-proton reduction of the o-quinone group in pdon to the corresponding catechol (or diol) form, pdol. researchgate.net This process involves the transition from a quinone species to a semiquinone anion and subsequently to a fully reduced dianion. researchgate.net The electrochemical reduction process can be described as the conversion of the carbonyl functional groups of 1,10-phenanthroline-5,6-dione to 1,10-phenanthroline-5,6-diol. researchgate.net

Coordination of the diimine nitrogen atoms of the phenanthroline structure to transition metals can significantly influence the redox properties. For instance, the complexation of 1,10-phenanthroline-5,6-dione with metal ions like Ru(II), Os(II), or Cu(II) has been shown to shift its reduction potential to more positive values. acs.orgacs.org This modulation of the redox potential is advantageous for creating mediators tailored for specific enzymatic reactions.

Influence of pH on Electrochemical Reversibility and Reaction Pathways

The electrochemical behavior of the pdon/pdol couple is strongly dependent on the pH of the surrounding medium. researchgate.net The reduction mechanism varies with proton concentration. In acidic conditions (pH < 4), the reduction of 1,10-phenanthroline-5,6-dione proceeds through a two-electron, three-proton (2e⁻/3H⁺) process. researchgate.net Conversely, at higher pH values (pH > 4), the reaction follows a two-electron, two-proton (2e⁻/2H⁺) pathway. researchgate.net This pH-dependent behavior also applies to its metal complexes. researchgate.net

A critical challenge in aqueous solutions at pH greater than 3.6 is the chemical irreversibility of the redox process. researchgate.net This irreversibility stems from the low solubility of the reduced product, this compound, which can precipitate onto the electrode surface, preventing its re-oxidation. researchgate.netacs.org However, this limitation can be overcome by immobilizing the molecule on an electrode surface. researchgate.net

Interaction with Modified Electrode Surfaces (e.g., Carbon Nanotubes, Graphene Oxide)

The modification of electrode surfaces with nanomaterials like carbon nanotubes (CNTs) and graphene oxide (GO) has proven to be an effective strategy to enhance the electrochemical performance of the pdon/pdol system. Adsorbing 1,10-phenanthroline-5,6-dione onto a carbon nanotube-modified electrode can maintain the reversible electrochemical behavior of the redox couple up to a pH of 9.0. researchgate.net This surface confinement prevents the insoluble diol from diffusing away from the electrode, thereby facilitating its re-oxidation. researchgate.net The noncovalent functionalization of CNTs with 1,10-phenanthroline-5,6-dione has been shown to improve the electrocatalytic activity toward key biological analytes. rsc.orgnih.gov

Similarly, graphene oxide has been used as a support material. The surface adsorption of 1,10-phenanthroline-5,6-dione onto GO is significantly influenced by the purity of the GO. nih.gov Research has shown that removing highly oxidized carbonaceous debris from GO preparations can lead to a five-fold increase in the adsorption capacity for the mediator. nih.gov This enhanced adsorption corresponds to an improved electrochemical response in the mediated oxidation of analytes like NADH. nih.gov In some cases, 1,10-phenanthroline (B135089) can be directly oxidized to form 1,10-phenanthroline-5,6-dione on the surface of a multi-walled carbon nanotube (MWCNT) modified electrode through potential cycling. nih.govresearchgate.net

Development of Electrochemical Sensors Utilizing 1,10-Phenanthroline-5,6-dione as a Redox Mediator

The favorable electrochemical properties of 1,10-phenanthroline-5,6-dione, including its chemical stability and reversible redox behavior, make it an excellent redox mediator for biosensors. mdpi.comnih.gov It effectively shuttles electrons between the active site of an enzyme and the electrode surface, enabling the amperometric detection of the enzyme's substrate. Its versatility is demonstrated by its use as a ligand for complexing metal ions and its o-quinone moiety's involvement in redox reactions for electron transport. mdpi.comnih.govresearchgate.net

Biosensor Architectures and Their Performance Characteristics

A variety of biosensor architectures have been developed by immobilizing 1,10-phenanthroline-5,6-dione and specific enzymes onto electrode surfaces. These architectures range from simple adsorption to more complex polymer encapsulation and the use of nanomaterial composites.

For instance, a disposable glucose sensor was constructed using a dual redox mediator system of 1,10-phenanthroline-5,6-dione and Ru(III) on screen-printed electrodes, which work synergistically to facilitate electron transfer from glucose dehydrogenase (GDH). mdpi.comnih.gov Another approach involves the noncovalent functionalization of carbon nanotubes with the mediator, followed by the integration of alcohol dehydrogenase (ADH) to create an ethanol (B145695) biosensor. rsc.orgnih.gov Furthermore, sensors for detecting bacteria like E. coli have been fabricated by modifying a glassy carbon electrode with a composite of 1,10-phenanthroline-5,6-dione, multi-walled carbon nanotubes, and Nafion, which detects the intracellular NADH released upon cell lysis. mdpi.com Enzymatic polymerization of the mediator has also been used to encapsulate enzymes like glucose oxidase (GOx) and lactate (B86563) oxidase (LOx) to create stable biosensors. nih.govresearchgate.netmaynoothuniversity.iegazi.edu.tr

The performance of these biosensors is summarized in the table below.

| Analyte | Biosensor Architecture | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |

|---|---|---|---|---|---|

| Glucose | PD/Ru(III)/GDH on screen-printing electrode | 0.01 - 38.6 mmol/L | 7.0 µmol/L | 38 µA·L/(mmol·cm²) | mdpi.comnih.govnih.gov |

| Ethanol | ADH on PD-functionalized carbon nanotubes | up to 7 mM | 0.30 mM | 10.85 nA mM⁻¹ | rsc.orgnih.gov |

| NADH | PD-MWCNTs-Nafion on glassy carbon electrode | 0.25 - 100 µM | 0.0357 µM | 0.222 µA/µM | mdpi.com |

| Lactate | LOx with enzymatically polymerized PD on graphite (B72142) ink | 0.74 - 2.44 mM | 0.06 mM | 4.11×10⁻⁴ C cm⁻² mM⁻¹ | researchgate.netmaynoothuniversity.ie |

Electrocatalytic Detection of Biological Analytes (e.g., NADH, Ascorbic Acid, Glucose)

The core function of 1,10-phenanthroline-5,6-dione in these sensors is the electrocatalytic detection of biologically significant molecules.

NADH (Nicotinamide adenine (B156593) dinucleotide): The electrocatalytic oxidation of NADH is a common application, as it is a cofactor in many dehydrogenase-based enzymatic reactions. nih.gov Modified electrodes using 1,10-phenanthroline-5,6-dione or its metal complexes can significantly lower the overpotential required for NADH oxidation, often to around 0.0 V to 0.1 V. rsc.orgnih.govmdpi.com This low potential minimizes interference from other electroactive species commonly found in biological samples. mdpi.com The catalytic reaction rate constant (k_h) for NADH oxidation at a PD-functionalized carbon nanotube electrode has been reported as 7.26 × 10³ M⁻¹ s⁻¹. rsc.orgnih.gov An even faster electron transfer kinetic (k_obs = 5.67 × 10⁴ M⁻¹s⁻¹) was observed when a bis(1,10-phenanthroline-5,6-dione) ruthenium(II) complex was immobilized within zirconium phosphate (B84403) layers on a carbon paste electrode. nih.gov

Ascorbic Acid (Vitamin C): Electrodes modified with 1,10-phenanthroline-5,6-dione adsorbed on carbon nanotubes show excellent electrocatalytic activity for the oxidation of ascorbic acid. researchgate.net This modification significantly lowers the oxidation overpotential, which allows for the selective measurement of ascorbic acid even in the presence of common interfering substances like dopamine (B1211576) and uric acid. researchgate.net

Glucose: Glucose biosensors are a prominent application, typically employing either glucose oxidase (GOx) or glucose dehydrogenase (GDH). mdpi.comnih.govnih.govmaynoothuniversity.iegazi.edu.tr In these systems, 1,10-phenanthroline-5,6-dione acts as a mediator, accepting electrons from the reduced enzyme (e.g., FADH₂ in GOx or NADH produced by GDH) and then being re-oxidized at the electrode surface to generate a current proportional to the glucose concentration. mdpi.comnih.govmaynoothuniversity.ie The synergy between 1,10-phenanthroline-5,6-dione and other mediators like Ru(III) can create a highly efficient electron transfer environment for the enzyme-catalyzed reaction. mdpi.comnih.gov

Catalytic Applications and Redox Mediation of 1,10 Phenanthroline 5,6 Diol Analogues

Role as Redox Mediators in Enzymatic Systems

1,10-Phenanthroline-5,6-dione (B1662461), a derivative of 1,10-phenanthroline-5,6-diol, and its metal complexes are recognized for their efficacy as redox mediators in various enzymatic systems. These compounds facilitate electron transfer, a critical process in many biocatalytic reactions. Their utility is particularly notable in the regeneration of nicotinamide (B372718) cofactors, which are essential for the function of a wide range of oxidoreductase enzymes.

Regeneration of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) in Biocatalysis

The regeneration of nicotinamide adenine dinucleotide (NAD+) is a crucial aspect of biocatalysis, particularly in synthetic applications involving dehydrogenases. researchgate.netscispace.com 1,10-Phenanthroline-5,6-dione and its derivatives have emerged as effective mediators for this purpose. researchgate.netrsc.org They can facilitate both aerobic-chemical and indirect electrochemical regeneration of NAD+. rsc.org

Transition metal complexes of 1,10-phenanthroline-5,6-dione have demonstrated significantly enhanced catalytic turnover frequencies for NAD+ regeneration compared to the uncomplexed ligand. rsc.org For instance, in alcohol oxidations catalyzed by horse liver alcohol dehydrogenase (HLADH), these complexes can increase the turnover frequency by up to 17-fold in aerobic-chemical regeneration and 14-fold in indirect electrochemical regeneration. rsc.org This enhancement makes them superior to some alternative methods for in situ NAD(P)+ regeneration. researchgate.net

The efficiency of these mediators has been demonstrated in preparative scale syntheses. For example, in the oxidation of meso-3,4-dihydroxymethylcyclohexene using HLADH, a turnover frequency of 35 turnovers per hour with respect to the redox catalyst was achieved, resulting in a 99.5% conversion. researchgate.net Similarly, in the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) catalyzed by HLADH, a 75% conversion was obtained with a cofactor turnover frequency of 28 per hour. researchgate.net

The mechanism of NAD+ regeneration involves the mediator accepting electrons from the reduced form of the cofactor (NADH) and transferring them to an external electron acceptor, such as oxygen in aerobic systems or an electrode in electrochemical systems. This process regenerates the oxidized form of the cofactor (NAD+), allowing it to participate in further enzymatic oxidation cycles. Ideal mediators for this process exhibit chemical and electrochemical reversibility, stability under physiological conditions, and a suitable redox potential, typically between -0.2 to 0 V vs. SCE, to avoid interference from other biological species. nih.gov

Table 1: Performance of 1,10-Phenanthroline-5,6-dione Derivatives in NAD+ Regeneration

| Enzyme | Substrate | Mediator System | Conversion (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (HLADH) | meso-3,4-dihydroxymethylcyclohexene | N-methyl 1,10-phenanthrolinium-5,6-dione tetrafluoroborate | 99.5 | 35 |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Cyclohexanol | 1,10-phenanthroline-5,6-dione | 75 | 28 |

Electrocatalysis and Photocatalysis Mediated by this compound and its Derivatives

This compound and its oxidized form, 1,10-phenanthroline-5,6-dione, along with their derivatives, are versatile mediators in both electrocatalytic and photocatalytic processes. Their unique electronic properties and ability to coordinate with metal ions make them suitable for a range of applications, from biosensing to solar energy conversion.

Mechanisms of Electrocatalytic Oxidation Reactions

The electrochemical behavior of the 1,10-phenanthroline-5,6-dione/1,10-phenanthroline-5,6-diol (pdon/pdol) redox couple is central to its electrocatalytic activity. In aqueous solutions, the reduction of pdon to pdol can be chemically irreversible at higher pH levels (pH > 3.6) due to the low solubility of pdol, which precipitates on the electrode surface. researchgate.net However, when pdon is adsorbed onto materials like carbon nanotubes, the reversible electrochemical behavior of the redox couple can be maintained over a broader pH range, up to 9.0. researchgate.net

This immobilized system exhibits excellent electrocatalytic activity for the oxidation of various substrates, including ascorbic acid and NADH. researchgate.netmdpi.com For instance, a modified electrode with 1,10-phenanthroline-5,6-dione can significantly lower the overpotential required for NADH oxidation, enabling its selective detection. mdpi.com The catalytic mechanism involves the oxidation of the substrate (e.g., NADH) by pdon, which is itself reduced to pdol. mdpi.com The pdol is then electrochemically re-oxidized back to pdon at the electrode surface, generating a catalytic current that is proportional to the substrate concentration. mdpi.com

The electrocatalytic oxidation of NADH mediated by a ruthenium complex containing 1,10-phenanthroline-5,6-dione, [Ru(phend)₂bpy]²⁺, follows a Michaelis-Menten kinetic model. nih.gov The onset of the catalytic current for NADH oxidation at a modified carbon paste electrode was observed at -100 mV, reaching a plateau above 50 mV. nih.gov This demonstrates the efficiency of the mediator in facilitating the electron transfer from NADH at a relatively low potential.

Photo-induced Electron Transfer Processes and Chemiluminescence Mechanisms

1,10-Phenanthroline (B135089) and its derivatives are known to participate in photo-induced electron transfer (PET) processes and can exhibit chemiluminescence (CL). acs.orgmdpi.comnih.gov The chemiluminescence of 1,10-phenanthroline derivatives can be triggered by radicals. acs.orgnih.gov In the presence of hydrogen peroxide, 1,10-phenanthroline derivatives can be oxidized to radical cations via electron transfer, leading to the generation of hydroxyl radicals. acs.orgnih.gov These radicals can then attack the C5=C6 bond of the phenanthroline ring, a highly reactive site, to form a dioxetane intermediate. mdpi.comnih.gov The decomposition of this unstable intermediate is responsible for the emission of light. mdpi.com

The intensity of the chemiluminescence can be influenced by substituents on the phenanthroline ring. Electron-withdrawing groups have been shown to enhance the CL signal, suggesting a buildup of negative charge on the phenanthroline ring in the rate-determining step. nih.gov Conversely, substitution at the C5=C6 position blocks this reactive site and results in no CL signal. nih.gov

In the context of photocatalysis, derivatives of 1,10-phenanthroline have been used to modify titanium dioxide (TiO₂) to create hybrid photocatalysts. frontiersin.orgfrontiersin.orgnih.gov These organic modifiers can enhance the photocatalytic activity of TiO₂ under visible light by facilitating a fast photo-induced electron transfer from the organic component (electron donor) to the TiO₂ (electron acceptor). frontiersin.org This process effectively suppresses the recombination of photogenerated electron-hole pairs, leading to an increased production of reactive oxygen species that can degrade organic pollutants. frontiersin.org The introduction of electron-donating groups to the phenanthroline structure can further improve the efficiency of charge separation. frontiersin.org

Furthermore, ruthenium(II) complexes containing 1,10-phenanthroline-5,6-dione have been investigated for their photo-induced DNA cleavage activity. acs.org Upon visible light irradiation, a hydrated form of the complex can be photoexcited to a long-lived triplet metal-to-ligand charge transfer (³MLCT) state, which is capable of cleaving DNA through a proton-coupled electron transfer mechanism. acs.org

Transition Metal Complexes in Catalytic Processes (e.g., Ethylene (B1197577) Oligomerization)

Transition metal complexes of this compound and its dione (B5365651) derivative have shown catalytic activity in various chemical transformations, including the oligomerization of ethylene. researchgate.netresearchgate.netdntb.gov.ua Nickel(II) complexes bearing 1,10-phenanthroline-based ligands, when activated by a co-catalyst such as methylaluminoxane (B55162) (MMAO-12), can catalyze the oligomerization of ethylene to a range of even-numbered olefins. researchgate.net

The structure of the phenanthroline ligand plays a significant role in the catalytic performance. For example, a [NiBr₂(phen)] complex exhibits moderate activity, producing a wide distribution of olefins. researchgate.net The introduction of carbonyl groups at the 5- and 6-positions of the phenanthroline ring, as in 1,10-phenanthroline-5,6-dione, leads to an increase in catalytic activity. researchgate.net In contrast, the presence of hydroxyl groups at these positions, as in this compound, results in a decrease in activity. researchgate.net

Table 2: Catalytic Activity of Nickel(II) Complexes in Ethylene Oligomerization

| Ligand | Catalytic Activity (x 10³ mol C₂H₄ · mol Ni⁻¹ · h⁻¹) |

|---|---|

| 1,10-phenanthroline (phen) | 66.2 |

| 1,10-phenanthroline-5,6-dione | 81.4 |

| This compound | 15.5 |

This data suggests that the electronic properties of the ligand, influenced by the substituents at the 5- and 6-positions, are crucial for the catalytic efficiency of the nickel center in the ethylene oligomerization process.

Theoretical and Computational Investigations of 1,10 Phenanthroline 5,6 Diol

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of 1,10-phenanthroline-5,6-diol. These calculations offer a detailed understanding of the molecule's quantum mechanical properties.

HOMO-LUMO Energy Levels and Electron Density Distributions

DFT calculations reveal key aspects of the electronic structure of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding its chemical reactivity and electronic transitions. The electron densities in the HOMO are typically delocalized across the entire molecule. nih.govacs.org In contrast, the electron density in the LUMO is concentrated at the C5=C6 positions. nih.govacs.org This distribution highlights the C5=C6 bond as the most reactive site, particularly for electrophilic attack and oxidation reactions. nih.govacs.org

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap is associated with increased conductivity. researchgate.net

| Property | Description | Source |

| HOMO Electron Density | Delocalized over the entire molecule. | nih.govacs.org |

| LUMO Electron Density | Concentrated at the C5=C6 positions. | nih.govacs.org |

Mechanistic Studies of Reactions Involving this compound Derivatives (e.g., Chemiluminescence, Oxidation Processes)

Theoretical studies have been pivotal in elucidating the reaction mechanisms involving derivatives of this compound, particularly in the context of chemiluminescence and oxidation processes.

The chemiluminescence of 1,10-phenanthroline (B135089) derivatives is often triggered by radicals. nih.gov In the presence of hydrogen peroxide (H₂O₂), 1,10-phenanthroline derivatives can be oxidized to radical cations. nih.govacs.org This process generates hydroxyl radicals (•OH), which then attack the most reactive C5=C6 bond of the phenanthroline ring to form 5,6-dihydro-1,10-phen-5,6-diol. nih.govacs.org Further oxidation of this diol, for instance by periodate (B1199274) (IO₄⁻), can lead to the formation of a dioxetane intermediate. nih.govacs.org The breakdown of this high-energy dioxetane is believed to be the source of the light emission in the chemiluminescence reaction. researchgate.net DFT calculations support this mechanism by showing that the complexation of IO₄⁻ with this compound is a highly exothermic process, providing the necessary energy to form the excited state. nih.govacs.orgresearchgate.net

The oxidation of 1,10-phenanthroline to this compound is a key step. nih.govacs.org The reoxidation of 5,6-dihydroxy-1,10-phen-5,6-diol by periodate coordination yields the this compound product. nih.govacs.org

Prediction of Spectroscopic Properties and Electronic Transitions

Computational methods are also employed to predict the spectroscopic properties of this compound, including its electronic transitions. Time-dependent DFT (TD-DFT) is a common approach for simulating absorption spectra. eu-jr.euneliti.com

For 1,10-phenanthroline derivatives, absorption bands are generally attributed to π→π* and n→π* electronic transitions. nih.govacs.org For instance, the absorption around 285 nm in many 1,10-phenanthroline compounds corresponds to a π→π* transition from the ground state to the first singlet excited state. nih.govacs.org The introduction of substituents can shift these absorption bands. For example, an electron-donating group can cause a red shift, indicating a reduction in the absorption energy. nih.govacs.org In the case of 1,10-phenanthroline-5,6-dione (B1662461), an absorption band at 298 nm can be attributed to the n→π* transition of the oxygen atom. nih.govacs.org

Theoretical calculations can predict fluorescence and phosphorescence, including dual phosphorescence from n–π* and π–π* triplet states. acs.org These predictions are vital for understanding the photophysical behavior of these molecules and for designing new materials with specific optical properties.

Biological Activity and Molecular Interactions of 1,10 Phenanthroline 5,6 Dione and Its Complexes

Molecular Mechanisms of Biological Activity

The reactivity of phendione is largely attributed to its bifunctional character, possessing both a quinonoid moiety and diiminic sites. The quinone functionality imparts redox capabilities, while the nitrogen atoms are ideally positioned for chelating transition metal ions. nih.gov This structure allows phendione and its metal complexes to interfere with cellular processes through several mechanisms.

1,10-Phenanthroline-5,6-dione (B1662461) and its metal complexes are known to interact with DNA, a key target in their biological activity. researchgate.net Unlike the free phendione ligand, which is suggested to intercalate between DNA base pairs, its metal complexes often interact differently. For instance, the complex fac-[Re(CO)3(phendione)Cl] has been shown to fit into the major groove of B-DNA without disrupting the double helix structure. ekt.gr

Certain ruthenium(II) complexes of phendione derivatives can induce DNA cleavage upon irradiation with visible light. nih.govmdpi.com This process is not dependent on oxygen and is believed to occur through a proton-coupled electron transfer (PCET) mechanism. ekt.grnih.gov For the complex [(phen)2Ru(phendione)]2+, hydration of the quinone ligand is necessary to form a long-lived excited state responsible for cleavage. nih.gov This hydrated complex, in its deprotonated form, can abstract a hydrogen atom from the sugar moieties of the DNA backbone, leading to strand scission. nih.gov This mechanism highlights how modification of the phendione ligand, in this case through hydration, can "turn on" its reactivity. nih.gov

The ability of phendione and its platinum complexes to cleave DNA has been hypothesized as a key mechanism for their antimicrobial activity. universiteitleiden.nl

Table 1: DNA Interaction and Cleavage Mechanisms of Phendione and its Complexes

| Compound/Complex | Proposed DNA Binding Mode | DNA Cleavage Mechanism | Key Findings |

| 1,10-Phenanthroline-5,6-dione (phendione) | Intercalation within base pairs ekt.gr | Not specified | The free ligand interacts directly with the DNA base pairs. ekt.gr |

| fac-[Re(CO)3(phendione)Cl] | Major groove binding ekt.gr | Proton-Coupled Electron Transfer (PCET) upon irradiation ekt.gr | Binds to the major groove without disrupting the DNA helix; photo-induced cleavage. ekt.gr |

| [(phen)2Ru(phendione)]2+ | Not specified | H-atom abstraction from sugar moieties via PCET nih.gov | Requires hydration of the phendione ligand to become photo-reactive. nih.gov |

A significant mechanism of action for phendione and its complexes is the inhibition of metalloenzymes. frontiersin.org As a derivative of the classic chelating agent 1,10-phenanthroline (B135089), phendione can sequester essential metal ions, particularly zinc, from the active sites of metallopeptidases. frontiersin.org This chelation results in an inactive apoenzyme, thereby blocking crucial biological events like nutrition and proliferation that depend on proteolytic activity. frontiersin.org

Complexes such as [Cu(phendione)3]2+ and [Ag(phendione)2]+ have demonstrated potent inhibition of metallopeptidase activity secreted by the fungus Phialophora verrucosa, with the copper complex showing approximately 85% inhibition and the silver complex around 40%. frontiersin.orgresearchgate.net This inhibition is a key component of their antifungal action, preventing the fungus from accessing essential peptides and amino acids. frontiersin.org

While 1,10-phenanthroline is a known metalloprotease inhibitor, the specific inhibitory activity of 1,10-phenanthroline-5,6-dione against Leucine-rich repeat kinase 2 (LRRK2) and its Parkinson's disease-associated mutant G2019S is not well-documented in the reviewed literature. The G2019S mutation is known to make the LRRK2 enzyme hyperactive by stabilizing its active conformation. tdl.orgnih.gov LRRK2 kinase inhibitors are being developed as potential therapeutics, with some reversing the effects of the G2019S mutation. nih.gov However, a direct inhibitory link to phendione is not established.

At the molecular level, phendione and its metal complexes can induce significant and often irreversible changes in cellular morphology, particularly in fungal pathogens. nih.govfrontiersin.org Treatment of P. verrucosa conidia with these compounds leads to ultrastructural alterations including surface invaginations, cell disruption, and shrinkage. frontiersin.orgresearchgate.net The copper complex, [Cu(phendione)3]2+, was noted as being particularly aggressive in altering the conidial architecture. frontiersin.org

These compounds also interfere with crucial differentiation processes. They have been shown to disturb the morphological transformation of P. verrucosa from conidia to mycelia. frontiersin.orgresearchgate.net This inhibitory effect on morphogenesis is critical, as the ability to switch between yeast and hyphal forms is often linked to fungal virulence. The underlying molecular mechanism is thought to be related to the chelation of metal ions necessary for the function of enzymes and proteins that regulate these cellular transformations. nih.gov

Mechanisms of Antimicrobial and Antifungal Activity (Molecular Level)

The antimicrobial and antifungal activities of phendione and its complexes are multimodal, targeting several key cellular processes simultaneously. researchgate.netresearchgate.net

A primary target is mitochondrial function. Treatment with these compounds can lead to a reduction in respiratory function, indicated by a decreased ability of yeast cells to reduce 2,3,5-triphenyltetrazolium chloride (TTC). maynoothuniversity.ie Paradoxically, an initial dramatic increase in oxygen consumption is also observed, suggesting that the compounds damage mitochondrial function and uncouple respiration. maynoothuniversity.ie This is further supported by observed reductions in the levels of cytochromes b and c. maynoothuniversity.ie

Another key molecular target is ergosterol (B1671047), the primary sterol in fungal cell membranes. Phendione and its silver complex have been found to reduce the ergosterol content in P. verrucosa by approximately 50%. frontiersin.orgresearchgate.net This disruption of ergosterol biosynthesis compromises the integrity and fluidity of the fungal membrane, contributing to cell death. frontiersin.org

The inhibition of metallopeptidases, as detailed in section 7.1.2, is also a crucial component of the antimicrobial mechanism. frontiersin.org By depriving the microbe of essential nutrients derived from protein degradation, these compounds effectively starve the pathogen. tudublin.ie Furthermore, the ability of these compounds to interact with and damage DNA serves as another avenue for their microbicidal action. researchgate.net

Table 2: Summary of Molecular Mechanisms of Antimicrobial/Antifungal Activity

| Molecular Target/Process | Effect of Phendione/Complexes | Consequence |

| Mitochondrial Respiration | Uncoupling of respiration; reduction in cytochromes b and c maynoothuniversity.ie | Impaired energy production, mitochondrial damage maynoothuniversity.ie |

| Ergosterol Biosynthesis | Reduction in cellular ergosterol content (~50%) frontiersin.orgresearchgate.net | Compromised cell membrane integrity and function frontiersin.org |

| Metallopeptidases | Inhibition of enzyme activity via metal chelation frontiersin.org | Disruption of nutrient acquisition, blockage of proliferation frontiersin.orgtudublin.ie |

| DNA | Binding and cleavage universiteitleiden.nlresearchgate.net | Genetic damage, inhibition of replication and transcription |

Molecular Basis of Antitumor Activity

The antitumor activity of 1,10-phenanthroline-5,6-dione and its metal complexes is also rooted in their interactions with fundamental cellular components and pathways. mdpi.comcore.ac.uknih.gov

A central mechanism is the inhibition of DNA synthesis. core.ac.uknih.gov Studies on human neoplastic cell lines (A-498 renal and Hep-G2 hepatic) showed that phendione and its copper(II) and silver(I) complexes effectively decrease cell viability, with the copper complex being the most potent. core.ac.uknih.gov Importantly, this inhibition of DNA synthesis does not appear to be mediated through intercalation, distinguishing its action from some classical chemotherapeutics. core.ac.uknih.gov

Ruthenium(II) arene complexes containing the phendione ligand have been shown to exert their cytotoxic effects through the induction of reactive oxygen species (ROS). mdpi.com The generation of ROS triggers downstream cellular stress responses, including autophagy and cellular senescence, ultimately leading to a halt in cell proliferation. mdpi.com Interestingly, for the complex JHOR11, this antiproliferative effect was observed without the induction of apoptosis. mdpi.com The production of ROS is a common mechanism for metal-based drugs and is linked to their ability to participate in redox cycling. core.ac.uk

The cytotoxic response of these phendione-based compounds against neoplastic cell lines has been reported to be between 3 and 35 times greater than that of the established anticancer drug, cisplatin. researchgate.netnih.gov While these compounds exhibit high potency, they have not shown significant selectivity between neoplastic and non-neoplastic cells in some studies. core.ac.uknih.gov However, their distinct mechanism of action, particularly the inhibition of DNA synthesis without intercalation and the induction of non-apoptotic cell death pathways, presents a promising avenue for the development of novel anticancer therapies. mdpi.comcore.ac.uknih.gov

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| Phendione | 1,10-Phenanthroline-5,6-dione |

| fac-[Re(CO)3(phendione)Cl] | fac-Tricarbonylchloro(1,10-phenanthroline-5,6-dione)rhenium(I) |

| [(phen)2Ru(phendione)]2+ | Bis(1,10-phenanthroline)(1,10-phenanthroline-5,6-dione)ruthenium(II) |

| [Cu(phendione)3]2+ | Tris(1,10-phenanthroline-5,6-dione)copper(II) |

| [Ag(phendione)2]+ | Bis(1,10-phenanthroline-5,6-dione)silver(I) |

| JHOR11 | [(η6-p-cymene)Ru(1,10-phenanthroline-5,6-dione)Cl]PF6 |

| Cisplatin | cis-Diamminedichloroplatinum(II) |

| LRRK2 | Leucine-rich repeat kinase 2 |

| TTC | 2,3,5-Triphenyltetrazolium chloride |

Advanced Materials Science Applications of 1,10 Phenanthroline 5,6 Diol Systems

Integration in Dye-Sensitized Solar Cells (DSSCs)

1,10-Phenanthroline-5,6-diol and its metal complexes have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). The addition of two hydroxyl (-OH) groups to the 1,10-phenanthroline (B135089) structure provides effective binding sites for anchoring the dye to the surface of titanium dioxide (TiO2), a common semiconductor material used in DSSCs. nih.govepa.gov This strong attachment is crucial for efficient electron injection from the excited dye molecule into the conduction band of the TiO2.

Metal complexes of this compound, particularly with environmentally friendly and abundant metals like copper (Cu) and iron (Fe), have been synthesized and tested for DSSC applications. nih.govepa.gov These transition metal-based sensitizers are considered potential alternatives to more expensive noble metal-based dyes (like those using ruthenium) and complex synthetic organic dyes. epa.gov Researchers have also explored creating "cocktail dyes," which are mixtures of different metal complexes, to optimize the performance of the solar cells. nih.gov

Photosensitizer Properties of this compound Metal Complexes

The photosensitizing capabilities of this compound metal complexes are central to their function in DSSCs. These complexes exhibit unique photosensitizing properties that allow them to absorb light and initiate the process of converting light energy into electrical energy. nih.govresearchgate.net When the complex absorbs a photon of light, an electron is promoted to an excited state. Due to the electronic coupling between the dye and the TiO2 semiconductor, this excited electron can be efficiently injected into the TiO2's conduction band.

Performance of this compound Metal Complex-Based DSSCs

| Sensitizer Type | Power Conversion Efficiency (%) | Reference |

|---|---|---|

| Copper (Cu) Complex | 2.80 | nih.govepa.gov |

| Copper:Iron (Cu:Fe) 2:1 Cocktail | 3.70 | nih.govepa.gov |

Functional Materials Development Based on this compound and its Derivatives

The development of functional materials from this compound and its related derivatives leverages their unique electronic and optical properties. The core structure can be modified to create materials with specific functionalities for applications in electronics and sensors. researchgate.netmdpi.com A key derivative in this context is 1,10-phenanthroline-5,6-dione (B1662461), which is the oxidized form of the diol and serves as a versatile precursor for creating advanced materials. researchgate.net The reversible redox relationship between the dione (B5365651) and diol forms is particularly useful in electrochemical applications. mdpi.com

Photo-Stimulated Behavior and Semiconductor Properties

Derivatives of this compound have been shown to exhibit significant photo-stimulated behavior and semiconductor properties. One such derivative, 1,10-phenanthroline-5,6-diimine, synthesized from 1,10-phenanthroline-5,6-dione, displays excellent photosensitivity to visible light and exhibits photoluminescence. nih.govresearchgate.net

Analysis using a Tauc plot has confirmed that this diimine derivative is a direct band-gap semiconductor. nih.govresearchgate.net Furthermore, hot-point probe tests have identified it as an n-type semiconductor. researchgate.net These semiconductor properties, combined with its photosensitivity, open up potential applications in various optoelectronic devices, such as photodetectors or light-dependent resistors. nih.govresearchgate.net The compound also demonstrates solvatochromism, where its light absorption characteristics change depending on the solvent, indicating its sensitivity to the local environment. nih.govresearchgate.net

Properties of 1,10-Phenanthroline-5,6-diimine

| Property | Observation | Reference |

|---|---|---|

| Photo-Stimulated Behavior | Excellent photosensitivity to visible light; Photoluminescence | nih.govresearchgate.net |

| Semiconductor Type | n-type, direct band-gap | nih.govresearchgate.net |

| Optical Property | Solvatochromism | nih.govresearchgate.net |

Thin Film Formation and Modified Electrode Surfaces for Device Applications

The ability to form thin films and modify electrode surfaces is a critical aspect of integrating these compounds into functional devices. Research has demonstrated that 1,10-phenanthroline-5,6-dione can be confined onto the surface of a multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrode (GCE). nih.gov This process creates a stable, redox-active surface, GCE/MWCNT@Phen-dione, which can be used for electrochemical sensing. nih.gov

This modified electrode has been successfully applied as a sensor for detecting hydrogen peroxide. nih.gov In another application, an electrochemical sensor for the detection of E. coli was developed using a 1,10-phenanthroline-5,6-dione-modified electrode. mdpi.com The device operates by detecting the intracellular NADH released from the bacteria. The dione on the electrode surface acts as a redox mediator, catalyzing the oxidation of NADH. mdpi.com In this process, the dione is reduced to this compound, which is then re-oxidized at the electrode, generating a measurable current that correlates to the bacterial concentration. mdpi.com This demonstrates a practical application of the diol/dione redox couple on a modified electrode surface for building sensitive biosensors. mdpi.com

Future Research Directions and Emerging Opportunities

Innovations in Synthetic Methodologies for Enhanced Yield and Selectivity

Future research is directed towards developing more efficient, selective, and environmentally benign synthetic routes. Innovations may focus on:

Catalytic Oxidation: Exploring catalytic systems that can achieve the desired oxidation under milder conditions, reducing the reliance on large quantities of corrosive acids.

Process Optimization: Systematic investigation of reaction parameters such as temperature, reaction time, and reagent ratios to improve yield and minimize byproduct formation, particularly for large-scale production. google.com

Novel Reagents: The development of new oxidizing agents or reaction media that offer higher selectivity for the 5,6-positions of the phenanthroline core. A patent describes a method using a halogen acid or halogen salt as the oxidant in an acid solution at moderate temperatures, aiming for higher yields and suitability for industrial production. google.com

| Method | Reagents | Conditions | Reported Yield | Reference |

| Direct Oxidation | Conc. H₂SO₄, Conc. HNO₃, KBr | Reflux / 100-130°C | 80-86% (small scale) | google.comchemicalbook.com |

| Multi-step Synthesis | 1. Nitration 2. Reduction 3. Oxidation | Multiple steps | ~15% (overall) | google.comsemanticscholar.org |

| Improved Oxidation | Halogen acid/salt, Acid solution | 0-50°C, 5-30 hours | High (claimed) | google.com |

This interactive table summarizes various synthetic approaches for 1,10-phenanthroline-5,6-dione (B1662461), the precursor to 1,10-phenanthroline-5,6-diol.

Exploration of Novel Coordination Architectures and Multimetallic Systems

The ability of this compound and its dione (B5365651) form to act as a heteroditopic ligand is a cornerstone of its chemical versatility. nih.govresearchgate.net It can coordinate to metal ions through either its nitrogen atoms (diimine site) or, upon reduction to the diol/catecholate form, its oxygen atoms (dioxolene site). rsc.org This dual functionality opens pathways to construct sophisticated coordination compounds, including novel architectures and multimetallic systems.

Emerging opportunities in this area include:

Heterodinuclear Complexes: Designing complexes where two different metal ions are bound to the same ligand platform, one at the N,N' site and another at the O,O' site. rsc.orgrsc.org Such systems are promising for developing novel photocatalysts and materials with unique electronic or magnetic properties. nih.govresearchgate.net Research has shown the synthesis of bimetallic derivatives where one metal fragment is O,O'-coordinated and another is N,N'-coordinated to the ligand. rsc.org

Supramolecular Assemblies: Utilizing the planar structure and potential for hydrogen bonding to create complex, self-assembled structures like metal-organic frameworks (MOFs). nbinno.comchemicalbook.com Phenanthroline derivatives are excellent building blocks for MOFs due to their rigidity and defined coordination modes. nbinno.comchemicalbook.com

Bridging Ligands: Employing the ligand to bridge multiple metal centers, creating coordination polymers or discrete multimetallic clusters. Cobalt(II) complexes have been prepared where the related 1,10-phenanthroline-5,6-dione ligand acts as a scaffold for incorporating bridging pyrophosphate ligands, forming binuclear structures. researchgate.net

| System Type | Description | Metal Examples | Potential Application | Reference |

| Heterobimetallic | Two different metals coordinated to N,N' and O,O' sites | Ru/Pd, Ru/Pt, Ti/Hf | Photocatalysis | nih.govrsc.orgrsc.org |

| Homobimetallic | Two identical metals coordinated to the ligand | Ti | Catalysis | rsc.org |

| Coordination Polymers | Ligand bridging metal ions in an extended network | Co | Magnetic Materials | researchgate.net |

| Supramolecular | Assemblies formed via hydrogen bonding or π-π stacking | Pd | Liquid Crystals | rsc.org |

This interactive table highlights the diverse coordination possibilities and applications of systems based on the this compound/dione scaffold.

Advanced Electrochemical and Catalytic System Design for Sustainable Chemistry

The redox activity of the quinone-diol couple is central to the compound's application in electrochemistry and catalysis. The dione form can undergo reversible reduction, a property that is being harnessed for the design of advanced electrochemical systems. rsc.org

Future research is poised to capitalize on these properties for sustainable chemistry applications:

Electrochemical Sensors: Developing highly sensitive and selective sensors by modifying electrodes with 1,10-phenanthroline-5,6-dione. Such modified electrodes have shown enhanced ability to detect the oxidation of NADH at low potentials, which is crucial for biosensing applications. An electrochemical sensor has been successfully developed for the detection of E. coli by measuring the intracellular NADH released upon cell lysis. mdpi.com

Electrocatalysis: Designing systems where metal complexes of the ligand catalyze important chemical transformations. Due to its redox activity, the ligand and its complexes show strong electrocatalytic activity in the oxidation of molecules like NADH, which could be integrated into biofuel cells or other bioelectrochemical systems. core.ac.uk

Green Chemistry Catalysts: Creating catalysts for sustainable chemical processes. Phenanthroline derivatives are widely used as ligands in catalysis, and the unique electronic properties of the 5,6-diol/dione system could be exploited to develop catalysts for oxidation, reduction, or cross-coupling reactions under environmentally friendly conditions. researchgate.netnih.gov

Deeper Elucidation of Biological Interaction Mechanisms at the Sub-Cellular Level

1,10-phenanthroline (B135089) derivatives and their metal complexes have long been recognized for their biological activity, including antimicrobial and anticancer properties. chim.itresearchgate.net While the effects are known, the precise sub-cellular mechanisms of action for this compound and its complexes are still an area of active investigation.

Key future research directions include:

Identifying Cellular Targets: Pinpointing the specific biomolecules (e.g., enzymes, receptors, nucleic acids) that the compound interacts with. 1,10-phenanthroline is known to inhibit metallopeptidases by chelating the essential metal ion. wikipedia.org The dione and its complexes may act by disturbing the cell's metal metabolism or inhibiting crucial metalloproteins. nih.gov

DNA Interaction Studies: Characterizing the mode and consequence of interaction with DNA. Cationic metal-phenanthroline complexes are known to intercalate into DNA, and some copper complexes can initiate DNA cleavage. chim.itwikipedia.org Studies have shown that the dione and its metal complexes can inhibit DNA synthesis in cancer cells, suggesting a direct or indirect interaction with the genetic material. core.ac.uk

Mechanism of Cell Death: Delineating the specific pathways (e.g., apoptosis, necrosis) triggered by the compound in target cells, such as cancer cells or pathogenic microbes. For example, a silver complex of the dione was found to disrupt cell division in Candida albicans. nih.gov Understanding these pathways is critical for developing targeted therapeutic strategies.

Expanding Applications in Advanced Materials Science and Optoelectronics

The rigid, planar, and aromatic nature of the phenanthroline core makes it an exceptional building block for advanced materials. nbinno.com Functionalization at the 5,6-positions with diol groups provides additional handles for tuning material properties and creating novel functionalities.

Emerging opportunities in materials science and optoelectronics include:

Luminescent Materials: Incorporating the ligand into metal complexes to create highly efficient phosphorescent emitters for use in organic light-emitting diodes (OLEDs) and advanced sensors. nbinno.com The electronic properties of the ligand can be tuned to control the emission wavelengths and quantum efficiencies of the final material.

Photovoltaic Devices: Using metal complexes of phenanthroline derivatives as sensitizers in dye-sensitized solar cells (DSSCs). nbinno.com These complexes can absorb sunlight and facilitate efficient charge transfer, contributing to solar energy conversion technologies. researchgate.net

Conductive Polymers: Synthesizing polymers based on the 1,10-phenanthroline-5,6-diyl unit. Research has demonstrated that polymerization of a dibromo-derivative can lead to helical polymers where the phenanthroline units are densely stacked, creating a π-conjugated system with potential applications in electronics. rsc.org

Photosensitive Materials: Developing materials that respond to light. The compound and its derivatives have potential applications in photochemistry as photosensitizers for various photochemical reactions. chemicalbook.com

Q & A

Q. Methodological

- UV-Vis Titration : Monitor hypochromic shifts at 260 nm upon DNA binding; calculate binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) .

- Gel Electrophoresis : Assess DNA cleavage via agarose gels (e.g., plasmid relaxation assays) under oxidative (H₂O₂) or reductive (ascorbate) conditions .

- Circular Dichroism : Detect conformational changes (e.g., B-DNA to Z-DNA transitions) induced by intercalation or groove binding .

What advanced applications exist for this compound in electrochemical biosensors?

Advanced

The diol’s redox activity enables NADH sensing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.